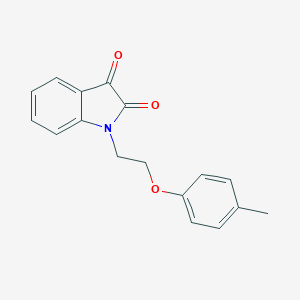![molecular formula C19H19NO3 B367247 1'-(4-methylbenzyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one CAS No. 689230-35-1](/img/structure/B367247.png)
1'-(4-methylbenzyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1'-(4-methylbenzyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indole Synthesis
Indole and its derivatives have a wide array of applications in medicinal chemistry due to their presence in a variety of natural and synthetic compounds with biological activity. Taber and Tirunahari (2011) discuss various methods for indole synthesis, highlighting the compound's significance in organic chemistry and pharmaceutical research. Indole synthesis techniques are crucial for developing new drugs and exploring biological pathways, reflecting the potential utility of related compounds like 1'-(4-methylbenzyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in similar applications (Taber & Tirunahari, 2011).
Dioxane and Environmental Considerations
The presence of the dioxane unit in the compound suggests environmental and health considerations. Research on 1,4-dioxane, a structurally similar compound, by Godri Pollitt et al. (2019), emphasizes its characterization as an emerging water contaminant, underscoring the need for research into remediation and the effects of dioxane derivatives on health and the environment (Godri Pollitt et al., 2019).
Spiro Compounds in Medicinal Chemistry
Spirocyclic compounds, including those with a dioxane component, are increasingly recognized for their potential in drug discovery due to their three-dimensional structures and unique chemical properties. Zheng, Tice, and Singh (2014) discuss the utilization of spiro scaffolds in medicinal chemistry, highlighting their versatility and the recent synthetic advancements that facilitate their incorporation into drug discovery processes. This suggests that compounds like this compound may offer valuable frameworks for developing new therapeutic agents (Zheng, Tice, & Singh, 2014).
Properties
IUPAC Name |
1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-7-9-15(10-8-14)13-20-17-6-3-2-5-16(17)19(18(20)21)22-11-4-12-23-19/h2-3,5-10H,4,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVPBJYZHAJVLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)
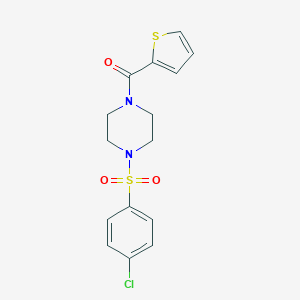
![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)
![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)
![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(2-furoyl)piperazine](/img/structure/B367190.png)
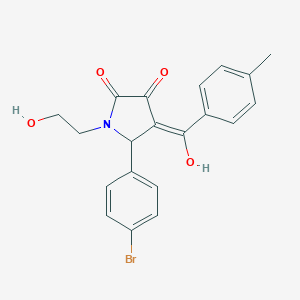
![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)
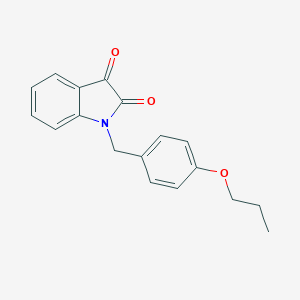
![1-[2-(3-Methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B367200.png)
![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)
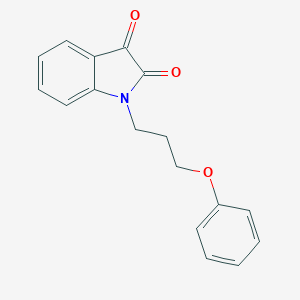
![1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367206.png)
